An In-depth Technical Guide to Ethyl Phosphorodiamidate: Chemical Properties and Structure
An In-depth Technical Guide to Ethyl Phosphorodiamidate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and a representative synthesis protocol for ethyl phosphorodiamidate, with a focus on Ethyl N,N,N',N'-tetramethylphosphorodiamidate. This document is intended to serve as a foundational resource for professionals in research and development.
Chemical Properties
Ethyl N,N,N',N'-tetramethylphosphorodiamidate is a specific derivative of the broader ethyl phosphorodiamidate class. Its key quantitative chemical and physical properties are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₇N₂O₂P | PubChem[1] |
| Molecular Weight | 180.19 g/mol | PubChem[1] |
| CAS Number | 2404-65-1 | PubChem[1] |
| IUPAC Name | N-[dimethylamino(ethoxy)phosphoryl]-N-methylmethanamine | PubChem[1] |
| Density | 1.152 g/mL at 25 °C (for the related chloride precursor) | Sigma-Aldrich |
| Refractive Index | n20/D 1.466 (for the related chloride precursor) | Sigma-Aldrich |
| XLogP3-AA | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 180.10276479 Da | PubChem[1] |
| Monoisotopic Mass | 180.10276479 Da | PubChem[1] |
| Topological Polar Surface Area | 32.8 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Chemical Structure
Ethyl N,N,N',N'-tetramethylphosphorodiamidate possesses a central phosphorus atom double-bonded to an oxygen atom. This phosphorus center is also single-bonded to an ethoxy group (-OCH₂CH₃) and two dimethylamino groups (-N(CH₃)₂). The molecular geometry around the phosphorus atom is tetrahedral.
The structure is characterized by the following key features:
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Phosphoryl Group: The P=O double bond is a prominent feature, contributing to the polarity of the molecule.
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Ethoxy Group: The presence of the ethyl group influences the compound's solubility in organic solvents.
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Dimethylamino Groups: The two nitrogen atoms are directly bonded to the phosphorus atom, defining it as a phosphorodiamidate.
Caption: 2D representation of Ethyl N,N,N',N'-tetramethylphosphorodiamidate.
Experimental Protocols
Representative Synthesis of Ethyl N,N,N',N'-tetramethylphosphorodiamidate
Materials:
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N,N,N′,N′-Tetramethylphosphorodiamidic chloride (CAS: 1605-65-8)
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Sodium ethoxide (NaOEt)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Anhydrous hexane
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Inert atmosphere (e.g., nitrogen or argon)
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere.
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Reagent Preparation: A solution of N,N,N′,N′-Tetramethylphosphorodiamidic chloride in anhydrous diethyl ether (or THF) is prepared. In a separate flask, a suspension of sodium ethoxide in the same anhydrous solvent is prepared.
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Reaction: The solution of N,N,N′,N′-Tetramethylphosphorodiamidic chloride is added dropwise to the stirred suspension of sodium ethoxide at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
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Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl N,N,N',N'-tetramethylphosphorodiamidate.
Safety Precautions:
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N,N,N′,N′-Tetramethylphosphorodiamidic chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Sodium ethoxide is a strong base and is also moisture-sensitive. Handle with care to avoid contact with skin and eyes.
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Anhydrous solvents are flammable. All operations should be performed away from ignition sources.
Caption: General workflow for the synthesis of Ethyl N,N,N',N'-tetramethylphosphorodiamidate.
Biological Activity and Signaling Pathways
Specific signaling pathways for Ethyl N,N,N',N'-tetramethylphosphorodiamidate have not been extensively documented in publicly available literature. However, the broader class of phosphorodiamidates has been studied for various biological activities.
Some phosphoramidates and phosphorodiamidates have been investigated for their potential as:
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Anticholinesterase Agents: Certain compounds in this class have been shown to inhibit acetylcholinesterase, an enzyme critical for nerve function. This activity is the basis for the use of some organophosphorus compounds as pesticides. Studies have indicated that some phosphoramidates exhibit lower anticholinesterase activity compared to commercial pesticides like fenitrothion, which is attributed to their lower hydrophobicity and the electrophilicity of the phosphorus atom[2].
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Antimicrobial and Antifungal Agents: Research has demonstrated that some phenoxy derivatives of organophosphates, a related class, possess significant antibacterial and antifungal properties[2].
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Prodrugs: The phosphorodiamidate moiety has been incorporated into prodrug design to improve the delivery and efficacy of therapeutic agents.
Due to the lack of specific information on the signaling pathways of Ethyl N,N,N',N'-tetramethylphosphorodiamidate, a diagrammatic representation of a biological pathway is not provided. Further research is required to elucidate its specific mechanism of action and biological targets.
